molecular formula C20H16O4 B13825901 (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

Cat. No.: B13825901
M. Wt: 320.3 g/mol
InChI Key: KWFVZAJQUSRMCC-ZRNYENFQSA-N
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Description

(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (hereafter referred to by its full IUPAC name) is a hydrolyzed metabolite of the carcinogenic diol epoxide (+)-(7R,8S,9S,10R)-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene [(+)-anti-BPDE]. This tetrol is a biomarker for assessing human exposure to benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) linked to lung, skin, and other cancers via metabolic activation to DNA-reactive intermediates . The compound arises from the hydrolysis of the 9,10-epoxide group in (+)-anti-BPDE, a process critical in BaP’s metabolic pathway .

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

InChI

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m1/s1

InChI Key

KWFVZAJQUSRMCC-ZRNYENFQSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H]([C@H]([C@@H]5O)O)O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves multi-step organic synthesis designed to replicate the stereochemistry and functionalization of the biological metabolite. The main steps include:

Step No. Reaction Step Description Key Reagents/Conditions
1 Regiospecific Succinoylation Introduction of succinoyl groups regioselectively on pyrene derivatives Starting from 2-fluoropyrene, succinoyl chloride or equivalent reagents
2 Ring Closure Formation of the benzo[a]pyrene core with correct ring fusion Acid catalysis or thermal cyclization
3 Construction of 7,8-Dihydrodiol Regio- and stereospecific dihydroxylation at positions 7 and 8 Osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions
4 Epoxidation Formation of epoxide intermediate at 9,10 positions Meta-chloroperbenzoic acid (m-CPBA)
5 Hydrolysis of Epoxide Conversion of epoxide to tetraol, yielding the four hydroxyl groups at 7,8,9,10 positions Acidic or enzymatic hydrolysis

This synthetic sequence ensures the stereochemical integrity of the (7R,8S,9S,10R) configuration through careful control of reaction conditions and stereoselective reagents.

Detailed Reaction Conditions and Notes

  • Oxidation to Dihydrodiol: Controlled oxidation is critical to avoid over-oxidation or epoxide formation at undesired positions. Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidants, with reaction pH maintained between 7 and 9 and temperature between 25–40°C to favor dihydrodiol formation.

  • Epoxidation: Meta-chloroperbenzoic acid (m-CPBA) is employed for epoxidation of the 9,10-double bond, favoring the formation of the anti-diol epoxide intermediate, which upon hydrolysis yields the tetraol.

  • Hydrolysis: Acidic hydrolysis of the epoxide ring opens it to form the tetrahydroxy groups. Enzymatic hydrolysis mimicking biological pathways has also been reported for stereospecific preparation.

  • Stereochemical Verification: The stereochemistry of the product is confirmed by chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Purity is typically >95% as verified by HPLC with UV detection at 254 nm.

Industrial and Biological Preparation Approaches

Metabolic Activation Route

An alternative preparation method mimics the biological metabolic activation of benzo[a]pyrene:

  • Step 1: Benzo[a]pyrene is enzymatically or chemically converted to benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) via cytochrome P450 enzymes or chemical oxidants.

  • Step 2: The BPDE intermediate undergoes hydrolysis to yield the tetraol this compound.

This method is often used in biochemical studies to produce the compound in small quantities for research purposes.

Chemical Reactions and Transformations

Reaction Type Description Common Reagents/Conditions Major Products/Notes
Oxidation Conversion to quinones or further oxidized derivatives Potassium permanganate (KMnO4), chromium trioxide (CrO3) Quinones and other oxidized metabolites
Reduction Conversion back to parent hydrocarbon or diols Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) Stabilized tetrahydro derivatives
Substitution Hydroxyl groups replaced by other functional groups Acidic or basic catalysts, nucleophiles Substituted benzo[a]pyrene derivatives

These reactions are used to modify the compound for structure-activity relationship studies or for synthesis of analogues.

Summary Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Multi-step Organic Synthesis Succinoylation → Ring closure → Dihydroxylation → Epoxidation → Hydrolysis High stereochemical control, scalable Complex, multi-step, requires careful stereochemical control
Metabolic Activation Route Enzymatic oxidation → Epoxide formation → Hydrolysis Biologically relevant, mimics natural pathway Low yield, limited scalability, requires enzymes or chemical mimics
Chemical Oxidation & Reduction Controlled oxidation and reduction steps Relatively straightforward for small scale Risk of over-oxidation, stereochemical challenges

Research Discoveries and Analytical Techniques

  • The compound is a key biomarker for benzo[a]pyrene exposure and is used in toxicological studies to assess DNA adduct formation and carcinogenic risk.

  • Analytical methods such as chiral HPLC, NMR, and LC-MS/MS with isotope-labeled standards are employed to confirm stereochemistry and quantify the compound in biological samples.

  • Studies have shown that the (7R,8S,9S,10R) stereochemistry is crucial for DNA intercalation and adduct formation, linking it directly to mutagenic and carcinogenic effects.

Chemical Reactions Analysis

Types of Reactions

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of PAHs and their metabolites.

    Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.

    Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The mechanism of action of (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves its interaction with cellular macromolecules:

Comparison with Similar Compounds

Comparison with Similar Compounds

The carcinogenicity and biological activity of (7R,8S,9S,10R)-tetrol and its parent diol epoxide depend on stereochemistry, adduct formation, and repair susceptibility. Key comparisons are made with the following structurally related compounds:

Stereoisomeric BPDEs and Their Tetrols

(+)-anti-BPDE [(7R,8S,9S,10R)-BPDE]
  • Configuration : The 7R,8S,9S,10R enantiomer has the 7-hydroxyl and epoxide oxygen in a trans arrangement .
  • Biological Activity :
    • Potent tumor initiator in mouse skin .
    • Forms stable DNA adducts (e.g., 10S(+)-trans-anti-[BP]-N2-dG) that evade repair, leading to G→T mutations in oncogenes (e.g., ras, p53) .
    • Induces chromosome instability and centromere amplification in lung cells .
  • Tetrol : The hydrolysis product (7R,8S,9S,10R)-tetrol is a urinary biomarker for BaP exposure .
(−)-anti-BPDE [(7S,8R,9R,10S)-BPDE]
  • Configuration : Mirror-image enantiomer of (+)-anti-BPDE.
  • Biological Activity: Weakly carcinogenic or non-carcinogenic in vivo . May act as a tumor promoter rather than initiator .
  • Tetrol : Less studied, but its formation indicates distinct metabolic pathways.
syn-BPDE Isomers
  • Configuration : 7-hydroxyl and epoxide oxygen are cis (e.g., 7R,8S,9R,10S-BPDE) .
  • Biological Activity :
    • Lower tumorigenicity compared to (+)-anti-BPDE .
    • Forms DNA adducts with altered conformations (e.g., intercalated vs. base-displaced), leading to variable repair efficiency .

Key Structural and Functional Differences

Property (7R,8S,9S,10R)-Tetrol / (+)-anti-BPDE (7S,8R,9R,10S)-Tetrol / (−)-anti-BPDE syn-BPDE Derivatives
Carcinogenic Potency High (tumor initiator) Low (potential promoter) Moderate
DNA Adduct Stability High (persists due to repair resistance) Lower (enhanced repair) Variable (sequence-dependent)
Adduct Conformation 10S(+)-trans-anti-[BP]-N2-dG (base-displaced) Not well-characterized Intercalated (cis-opened 10R adducts)
Mutagenicity High (G→T transversions) Low Moderate (context-dependent)
Biomarker Utility Gold standard for BaP exposure Limited utility Not used

Mechanistic Insights from Adduct Studies

  • (+)-anti-BPDE Adducts :
    • The 10S(+)-trans-anti-[BP]-N2-dG adduct adopts a base-displaced conformation, distorting DNA helix geometry. This impedes nucleotide excision repair (NER), enabling mutagenic persistence .
    • NMR studies show syn glycosidic torsion angles in mismatched duplexes, further destabilizing DNA .
  • (−)-anti-BPDE and syn-BPDE Adducts: Less disruptive adduct conformations (e.g., intercalated structures) are more readily repaired by NER . For example, cis-opened (10R)-dA adducts derived from syn-BPDE exhibit minor groove alignment, enhancing repair enzyme access .

Biological Activity

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) metabolite derived from benzo[a]pyrene (BaP), a well-known environmental contaminant and carcinogen. This compound has garnered attention due to its potential biological activities and implications in cancer research. Understanding its biological activity is crucial for assessing its role in toxicology and carcinogenesis.

  • Molecular Formula : C20H16O4
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 61490-66-2

The biological activity of this compound is primarily linked to its ability to form DNA adducts through interaction with cellular macromolecules. The compound can intercalate into the DNA structure due to its planar aromatic system. This interaction leads to significant distortions in the DNA double helix and can result in mutagenic changes.

Key Mechanisms:

  • DNA Adduct Formation : The compound binds to guanine nucleobases in DNA, leading to mutations that can disrupt normal cellular functions and promote carcinogenesis .
  • Oxidative Stress Induction : It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components including lipids and proteins .
  • Aryl Hydrocarbon Receptor (AhR) Activation : The compound may activate AhR signaling pathways that regulate various genes involved in xenobiotic metabolism and cell proliferation .

Biological Effects

Research indicates several significant biological effects of this compound:

  • Mutagenicity : Studies have demonstrated that this compound can induce mutations in human cells by causing guanine to thymine transversions in critical regions such as the p53 gene .
  • Carcinogenic Potential : The compound's ability to form stable DNA adducts is associated with increased cancer risk. In particular, it has been implicated in lung carcinogenesis when combined with other environmental factors such as tobacco smoke .
  • Cellular Toxicity : In vitro studies show that exposure leads to apoptosis in lung epithelial cells through mechanisms involving ROS and DNA damage .

Case Studies

  • Lung Carcinogenesis : A study demonstrated that exposure to benzo[a]pyrene derivatives including this compound significantly increased the invasion and migration of human lung epithelial cells via AhR signaling pathways .
  • Oxidative Stress Response : Research indicated that this compound can alter antioxidant enzyme levels and increase markers of oxidative stress in exposed cells. This response may contribute to the overall toxicity observed in various cell types .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other PAHs.

CompoundDNA Adduct FormationMutagenicityOxidative Stress InductionCarcinogenic Potential
(7R,8S,9S,10R)-TetrolHighYesModerateHigh
Benzo[a]pyreneVery HighYesHighVery High
PhenanthreneModerateYesLowModerate

Q & A

Q. What are the established synthetic routes for (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, and how is stereochemical purity ensured?

Synthesis typically involves sequential oxidation and reduction steps of benzo[a]pyrene (BaP) derivatives. Key reagents include:

  • KMnO₄ for controlled oxidation to introduce hydroxyl groups.
  • NaBH₄ for selective reduction to stabilize the tetrahydro configuration.
    Reaction conditions (pH 7–9, 25–40°C) are critical to avoid epoxide formation . Post-synthesis, stereochemical validation employs chiral HPLC and NMR to confirm the (7R,8S,9S,10R) configuration. Purity (>95%) is verified via HPLC with UV detection at 254 nm .

Q. How does this compound contribute to carcinogenesis via DNA adduct formation?

The tetrol metabolite binds to DNA via intercalation and covalent adduction , primarily at guanine (N2 and N7 positions) and adenine (N6) residues. The (7R,8S,9S,10R) stereochemistry facilitates alignment with the DNA helix, promoting error-prone replication . Adducts like N²-BPDE-dG are linked to G→T transversions in oncogenes (e.g., K-ras, p53) . Quantification of adducts uses ³²P-postlabeling or LC-MS/MS with stable isotope-labeled standards .

Q. What analytical methods are used to detect this compound in biological matrices?

  • Gas chromatography/negative ion chemical ionization mass spectrometry (GC-NICI-MS) for urinary metabolites, achieving sensitivity at pg/mL levels .
  • Immunoassays (e.g., ELISA) with monoclonal antibodies targeting the tetrol structure .
  • LC-UV/fluorescence for in vitro metabolic studies, leveraging its native fluorescence .

Q. How does stereochemistry influence its biological activity?

The (7R,8S,9S,10R) configuration enhances DNA-binding affinity by ~50% compared to enantiomers. This stereospecificity dictates adduct conformation (e.g., trans- vs. *cis-*opened epoxides), affecting repair efficiency by nucleotide excision repair (NER) pathways. For example, adducts with syn-glycosidic torsion angles evade NER recognition .

Advanced Research Questions

Q. What experimental design challenges arise in studying its metabolic activation pathways?

  • Controlled metabolic activation : Microsomal CYP450 enzymes (e.g., CYP1A1) must be stabilized to generate reactive intermediates like anti-BPDE without overoxidation. Use NADPH-regenerating systems and glutathione traps to capture electrophilic species .
  • Isotope dilution assays : Deuterated analogs (e.g., tetrol-d8) are spiked into biological samples to correct for matrix effects during LC-MS quantification .

Q. How do contradictions in mutagenicity data arise across studies?

Discrepancies stem from:

  • Adduct stereochemistry : anti- vs. *syn-*adducts show divergent mutagenic profiles (e.g., *anti-*adducts induce G→T, while *syn-*adducts cause A→T mutations) .
  • DNA sequence context : Adducts in K-ras codon 12 (5'-GGT-3') are 3× more mutagenic than in codon 61 (5'-CAA-3') due to structural distortion .
  • Repair pathway variability : Mismatch repair (MMR)-deficient cells show 10× higher mutation frequencies .

Q. What methodologies elucidate the repair kinetics of its DNA adducts?

  • NER efficiency assays : Compare repair rates in XPA-proficient vs. XPA-deficient cell lines using competitive PCR or alkaline comet assays .
  • Single-molecule imaging : Use atomic force microscopy (AFM) to visualize UvrABC incision complexes at adduct sites .

Q. How do metabolic pathways differ between in vitro and in vivo models?

Model Key Metabolic Features
In vitro Dominated by CYP1A1/1B1-mediated oxidation; limited Phase II conjugation (e.g., glucuronidation).
In vivo Extensive Phase II metabolism (e.g., GST-mediated detoxification) reduces bioactivation by 70% .

Q. What advanced techniques resolve its adduct-induced DNA structural distortions?

  • NMR spectroscopy : Assigns syn- vs. *anti-*glycosidic torsion angles in adducted duplexes (e.g., dG-C8-BPDE adducts ).
  • Molecular dynamics (MD) simulations : Predicts adduct-induced bending (~30°) and helical unwinding (~20°), validated by circular dichroism .

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